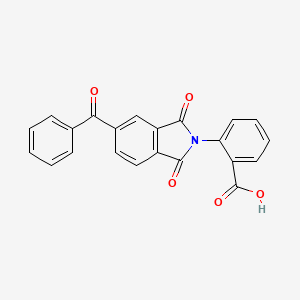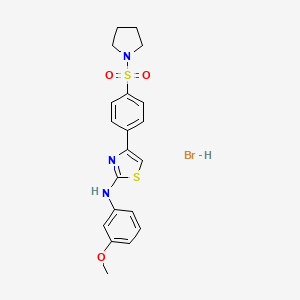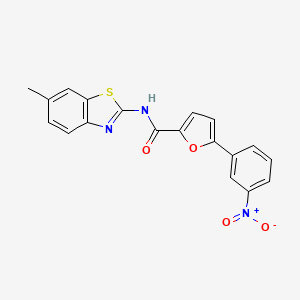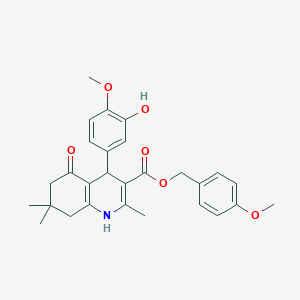![molecular formula C22H31N2O5P B5187615 N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B5187615.png)
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline is a complex organic compound with a unique structure that includes a phosphoryl group, a nitrophenyl group, and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline typically involves multiple steps. One common approach is the reaction of 4-nitrobenzaldehyde with di(propan-2-yloxy)phosphoryl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-propan-2-ylaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under basic conditions.
Major Products
Oxidation: Derivatives with different oxidation states of the nitrophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with cellular components and disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline
- N-[di(propan-2-yloxy)phosphoryl-[2-(trifluoromethyl)phenyl]methyl]aniline
Uniqueness
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-15(2)18-7-11-20(12-8-18)23-22(19-9-13-21(14-10-19)24(25)26)30(27,28-16(3)4)29-17(5)6/h7-17,22-23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDSDPMNCJHFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)

![3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-5-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B5187572.png)
![2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol](/img/structure/B5187576.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-isobutyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5187589.png)





![5-methyl-7-(3-methyl-2-thienyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5187637.png)
